molecular formula C7H11Cl B12088622 Norbornane, 2-chloro- CAS No. 29342-53-8

Norbornane, 2-chloro-

Cat. No.: B12088622
CAS No.: 29342-53-8
M. Wt: 130.61 g/mol
InChI Key: PJWBUKHIZPKRJF-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Frameworks in Mechanistic and Synthetic Research

Bridged bicyclic compounds, such as those derived from norbornane (B1196662), are three-dimensional structures that have been instrumental in advancing organic chemistry. d-nb.infoacs.org Their rigid frameworks lock the molecule into specific conformations, which allows for the detailed study of reaction mechanisms, stereochemistry, and reactivity without the complications of conformational flexibility seen in acyclic or simple cyclic systems. numberanalytics.comredalyc.org This structural rigidity is particularly valuable in investigating the nature of reactive intermediates like carbocations and has provided deep insights into phenomena such as neighboring group participation and rearrangement reactions. numberanalytics.comwikipedia.org Furthermore, these frameworks are prevalent in many biologically active natural products and pharmaceuticals, making their synthesis and functionalization a key area of research. acs.orgresearchgate.net The unique steric and electronic properties of bridged bicyclic systems also make them useful as scaffolds in the development of new synthetic methodologies and as building blocks for complex molecular architectures. acs.orgresearchgate.net

Overview of Norbornane Derivatives in Fundamental Organic Chemistry Studies

Norbornane and its derivatives are archetypal examples of bridged bicyclic systems that have been at the forefront of physical organic chemistry research for decades. researchgate.netcore.ac.uk The strained nature of the norbornane skeleton, particularly the double bond in norbornene, imparts high reactivity, making it a versatile substrate for a wide range of chemical transformations. researchgate.netnih.gov Norbornane derivatives have been crucial in the study of addition reactions, polymer chemistry, and the synthesis of complex organic molecules. scirp.orgtandfonline.com The distinct reactivity of exo and endo isomers of substituted norbornanes has been particularly informative. For instance, the significantly faster solvolysis rate of exo-2-norbornyl derivatives compared to their endo counterparts was a key piece of evidence leading to the proposal of non-classical carbocations. libretexts.orgacs.org This has made norbornane derivatives, including 2-chloronorbornane, central to one of the most significant and long-standing debates in the history of physical organic chemistry. core.ac.ukwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobicyclo[2.2.1]heptane
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InChI

InChI=1S/C7H11Cl/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PJWBUKHIZPKRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC2CC1CC2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
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Molecular Formula

C7H11Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90871362
Record name bicyclo[2.2.1]heptane, 2-chloro-
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Molecular Weight

130.61 g/mol
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Source PubChem
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CAS No.

29342-53-8, 765-91-3
Record name 2-Chloronorbornane
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Record name Bicyclo(2.2.1)heptane, 2-chloro-, exo-
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Record name Norbornane, 2-chloro-
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Record name exo-2-Chloronorborane
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Record name bicyclo[2.2.1]heptane, 2-chloro-
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Record name exo-2-Chloronorbornane
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Reaction Mechanisms and Kinetics of Norbornane, 2 Chloro

Solvolysis Reactions and the Norbornyl Cation Paradigm

The solvolysis of 2-norbornyl derivatives, such as 2-chloro-norbornane, involves the cleavage of the carbon-chlorine bond to form a carbocation intermediate, which then reacts with the solvent. The stereochemistry and reaction rates of these processes have provided a rich ground for mechanistic investigation.

The debate over the structure of the 2-norbornyl cation is one of the most significant controversies in the history of organic chemistry. In 1949, Saul Winstein observed that the acetolysis of both exo- and endo-2-norbornyl derivatives yielded the same exo-product. wikipedia.org This observation, coupled with a significant rate enhancement for the exo isomer, led him to propose the existence of a "non-classical" carbocation. wikipedia.org

In the non-classical view , the 2-norbornyl cation is a bridged species where the positive charge is delocalized over three carbon atoms (C1, C2, and C6) in a three-center-two-electron bond. acs.orgnih.gov This symmetrical, bridged structure would explain the formation of only the exo product, as the solvent would attack from the side opposite the C1-C6 bond. core.ac.uk The proposed anchimeric assistance (neighboring group participation) from the C1-C6 sigma bond would also account for the accelerated rate of solvolysis of the exo isomer. wikipedia.orgcore.ac.uk

Conversely, Herbert C. Brown championed the classical view , arguing that the experimental data could be explained by a rapidly equilibrating pair of classical carbocations. wikipedia.orggithub.io In this model, the 2-norbornyl cation exists as two distinct, enantiomeric structures that interconvert through a Wagner-Meerwein rearrangement. wikipedia.org Brown contended that the high exo/endo rate ratio was not due to an accelerated exo rate but rather a sterically hindered and, therefore, slower endo rate. github.iopitt.edu

Decades of research, employing a variety of experimental and theoretical techniques, including NMR spectroscopy and computational studies, have largely supported the non-classical model. acs.orgunacademy.com A crystal structure of a salt of the 2-norbornyl cation, obtained in 2013, provided strong evidence for its non-classical, bridged structure. wikipedia.orggithub.io While the parent 2-norbornyl cation is now widely accepted as non-classical, studies have shown that certain substituents can favor a classical structure. acs.orgnih.gov

Kinetic studies have been instrumental in probing the mechanism of 2-chloro-norbornane solvolysis. The significant difference in the rates of reaction for the exo and endo isomers is a key piece of evidence in the classical vs. non-classical debate.

The solvolysis of exo-2-norbornyl derivatives is significantly faster than that of their endo counterparts. For instance, in acetolysis, the exo isomer reacts about 350 times faster than the endo isomer. wikipedia.org This rate difference is even more pronounced in more ionizing solvents. core.ac.uk

Solvolysis Rate Constant Ratios for exo- vs. endo-2-Norbornyl Derivatives
SolventExo/Endo Rate Ratio
Acetic Acid281
Formic Acid1694
Trifluoroacetic Acid1122
80% Aqueous Acetone221
70% Aqueous Acetone222
60% Aqueous Acetone227
50% Aqueous Acetone276
40% Aqueous Acetone327

Data sourced from multiple studies. core.ac.ukresearchgate.net

The activation-free energy for the acetolysis of the exo-tosylate is approximately 6 kcal/mol lower than that of the endo-tosylate, further highlighting the kinetic advantage of the exo pathway. core.ac.uk Proponents of the non-classical ion attribute this rate enhancement to anchimeric assistance from the C1-C6 sigma bond in the exo isomer, which is not possible for the endo isomer. core.ac.uk

The solvent plays a crucial role in the solvolysis of 2-chloro-norbornane, influencing both the reaction rate and the stability of the carbocation intermediate. Studies in mixed solvent systems, such as water-acetone mixtures, have investigated the concept of preferential solvation, where the solute is preferentially solvated by one component of the solvent mixture. researchgate.netresearchgate.nettandfonline.com

Molecular dynamics simulations have shown that in water-acetone mixtures, as the mole fraction of water increases, water molecules preferentially solvate both the developing carbocation at C2 and the departing chloride ion. researchgate.nettandfonline.com This preferential solvation by water is consistent with the observed increase in solvolysis rates in more aqueous media. researchgate.netresearchgate.net The exo/endo rate ratio is also sensitive to the solvent composition, increasing as the water content of the solvent increases. researchgate.net This dependence suggests that the transition state for the exo isomer is more sensitive to solvent polarity than the endo transition state. researchgate.net

Quantitative Analysis of Solvolysis Rates and Exo/Endo Rate Ratios

Carbocationic Rearrangements in Norbornyl Systems

The 2-norbornyl cation is prone to a variety of rearrangements, which further complicates the interpretation of solvolysis data. These rearrangements can lead to the scrambling of isotopic labels and the formation of multiple products.

The Wagner-Meerwein rearrangement is a classic carbocationic rearrangement involving a 1,2-shift of an alkyl or aryl group. wikipedia.orgprinceton.edu In the context of the classical model of the 2-norbornyl cation, a rapid Wagner-Meerwein shift is invoked to explain the interconversion between the two enantiomeric forms of the cation. wikipedia.org This rearrangement involves the migration of the C6-C1 bond to the C2 position, effectively moving the positive charge from C2 to C1 and creating the enantiomeric structure. wikipedia.org These rearrangements are known to occur on a timescale faster than can be observed by NMR spectroscopy, even at low temperatures. wikipedia.org

Hydride and Methide Shifts

The 2-norbornyl cation, often generated from precursors like 2-chloronorbornane, is a cornerstone for understanding cationic rearrangements. ias.ac.innptel.ac.in These rearrangements, including hydride and methide shifts, are driven by the carbocation's tendency to stabilize itself. ias.ac.innptel.ac.in The most prominent of these is the Wagner-Meerwein rearrangement, which involves the migration of a sigma bond. ias.ac.inmsu.edu

In the context of the 2-norbornyl cation, several types of hydride shifts are observed:

3,2-Hydride Shift: This shift is generally slower compared to other rearrangements within the norbornyl system. core.ac.uk

6,2-Hydride Shift: Evidence for this type of shift has been presented through studies using ¹⁴C labeled norbornyl systems. core.ac.uk

NMR studies at low temperatures have been crucial in distinguishing these processes. For instance, at -70°C, the 3,2-hydride shift can be "frozen out," while even lower temperatures (down to -159°C) are required to halt the 6,2-hydride shifts and Wagner-Meerwein rearrangements. core.ac.uk

The conversion of camphene (B42988) to isobornyl chloride, a stereoisomer of bornyl chloride, illustrates a classic example of a Wagner-Meerwein shift in a related bicyclic system. msu.edu This transformation proceeds through a carbocation intermediate where a methyl group migrates to achieve a more stable structure. msu.edu Similarly, the reaction of 2-exo-benzylbicyclo[2.2.1]heptan-2-endo-ol with fluorosulfonic acid leads to the 6-phenylbicyclo[3.2.1]octan-6-yl cation through a quantitative ring expansion involving a methylene (B1212753) migration. acs.org

Isotope Labeling Experiments for Mechanistic Elucidation of Rearrangements

Isotope labeling has been an indispensable tool for unraveling the intricate mechanisms of rearrangements in the norbornyl system. wikipedia.orgmpg.deresearchgate.net By strategically replacing specific atoms with their isotopes (e.g., deuterium (B1214612) for hydrogen or ¹³C/¹⁴C for carbon), chemists can trace the movement of atoms throughout a reaction. wikipedia.orgmpg.deresearchgate.net

Key findings from isotope labeling studies include:

Carbon-14 Labeling: Experiments using ¹⁴C have demonstrated that extensive scrambling occurs in the norbornyl cation, allowing the label to be distributed across all seven carbon positions. wikipedia.org This supports the existence of complex rearrangement pathways. wikipedia.org

Deuterium Labeling: Deuterium labeling has been used to investigate hydride shifts. mpg.deresearchgate.net For example, starting with a C2-deuterium-labeled exo-norbornyl derivative, the distribution of deuterium in the products reveals the extent of both the fast 6,1,2-hydride shifts and the slower 3,2-hydride shifts. researchgate.net The similar distribution profiles observed starting from both exo and endo isomers suggest the formation of a common cationic intermediate. mpg.deresearchgate.net The cleavage of nortricyclene (B1619838) with deuterium chloride, which yields exo-norbornyl chloride, shows multiple deuterium incorporations, further highlighting the complexity of these rearrangements. acs.org

Carbon-13 Labeling: ¹³C NMR studies, sometimes at very low temperatures (5 K), have provided strong evidence for the non-classical, bridged structure of the 2-norbornyl cation. nobelprize.org These experiments show no signs of freezing out rapidly equilibrating classical ions, which would be expected if the cation existed as two distinct, rapidly interconverting classical structures. nobelprize.org Di-carbon-13 labeling has also been employed to measure isotopic equilibria in the 2-norbornyl cation. acs.org

Racemization Phenomena Observed in Carbocation Processes

A significant characteristic of reactions proceeding through the 2-norbornyl cation is the observation of racemization. wikidoc.orgpnas.org When an optically active exo-norbornyl derivative undergoes solvolysis, the product is typically a racemic mixture, meaning it contains equal amounts of both enantiomers. wikidoc.orgpnas.org

This loss of optical activity is explained by the formation of a symmetrical intermediate. wikidoc.orgpnas.org The non-classical, bridged structure of the 2-norbornyl cation possesses a plane of symmetry. pnas.org Nucleophilic attack on this symmetrical intermediate is equally likely from either face, leading to the formation of both enantiomers of the product in equal measure. core.ac.uk

In contrast, the solvolysis of the endo-isomer often proceeds with inversion of configuration and retains some optical activity. msu.edu This is attributed to the initial formation of a classical carbocation, which can be attacked by the nucleophile before it has a chance to fully rearrange to the more stable, symmetrical non-classical ion. msu.edu The rate difference between the exo and endo isomers is substantial; for example, the acetolysis of the exo-tosylate is significantly faster than that of the endo-tosylate. msu.edu This rate enhancement in the exo-isomer is attributed to anchimeric assistance from the C1-C6 sigma bond, which helps to stabilize the developing positive charge. core.ac.ukwikidoc.org

The racemization of products, coupled with the rate acceleration of the exo-isomer, was key evidence in the historical debate over the classical versus non-classical nature of the 2-norbornyl cation, ultimately favoring the non-classical, bridged ion model. mpg.deresearchgate.net

Electron Transfer and Radical-Mediated Transformations

Beyond carbocation chemistry, 2-chloronorbornane also participates in reactions involving electron transfer and radical intermediates. These pathways offer alternative routes for substitution and reduction, governed by different mechanistic principles.

Investigation of the SRN1 Mechanism in Halonorbornane Reactivity

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a chain reaction initiated by the transfer of a single electron to the substrate. inflibnet.ac.indalalinstitute.com While 1-halonorbornanes have been shown to react with various nucleophiles via single electron transfer (SET), exo-2-chloronorbornane (B1593384) is generally unreactive under typical SRN1 conditions. conicet.gov.argrafiati.com For instance, it does not react with nucleophiles like diphenylphosphide (Ph₂P⁻) or thiophenoxide (PhS⁻) ions under photostimulation in solvents like liquid ammonia (B1221849) or DMSO. conicet.gov.ar In contrast, the corresponding bromide, exo-2-bromonorbornane, does react under these conditions, highlighting the greater reactivity of the C-Br bond over the C-Cl bond in these processes. conicet.gov.ar

The SRN1 mechanism proceeds through the following general steps:

Initiation: The substrate (RX) accepts an electron to form a radical anion (RX•⁻). inflibnet.ac.in

Propagation:

The radical anion fragments, cleaving the carbon-halogen bond to form a radical (R•) and a halide anion (X⁻). inflibnet.ac.inconicet.gov.ar

The radical (R•) reacts with a nucleophile (Nu⁻) to form a new radical anion ([R-Nu]•⁻). conicet.gov.ar

This new radical anion transfers an electron to another molecule of the substrate (RX), propagating the chain and forming the substitution product (R-Nu). conicet.gov.ar

The lack of reactivity for 2-chloronorbornane suggests that the initial electron transfer or the subsequent fragmentation of the C-Cl bond is inefficient under these conditions. conicet.gov.ar

Reductive Cleavage Processes Involving Halonorbornane Systems

Reductive cleavage is a key step in electron transfer reactions of halonorbornanes, involving the breaking of the carbon-halogen bond upon acceptance of an electron. conicet.gov.arresearchgate.net This process can occur through a concerted-dissociative mechanism, where electron transfer and bond cleavage happen simultaneously, or a stepwise mechanism involving a discrete radical anion intermediate. conicet.gov.ar For 2-halonorbornanes, the process is generally considered a dissociative electron transfer (DET), where the radical anion is not a stable intermediate but rather a transition state leading directly to the norbornyl radical and halide anion. conicet.gov.ar

The formation of reduction products (norbornane) can compete with substitution products. conicet.gov.ar This occurs when the intermediate norbornyl radical abstracts a hydrogen atom from the solvent or another hydrogen donor instead of coupling with the nucleophile. conicet.gov.ar The balance between substitution and reduction depends on the relative rates of these competing pathways. conicet.gov.ar In reactions of 2-bromonorbornane with certain nucleophiles, only substitution products are observed, indicating that the radical reacts very quickly with the nucleophile. conicet.gov.ar

Influence of Remote Substituents on Radical Reactivity and Stabilization

The reactivity of the norbornyl system in radical reactions can be significantly influenced by the presence of remote substituents. conicet.gov.arresearchgate.net A key finding is that introducing an oxo (carbonyl) group can facilitate electron transfer reactions that are otherwise impeded in the unsubstituted halonorbornane. conicet.gov.arresearchgate.net For example, while 2-chloronorbornane is unreactive, 3-chloro-2-norbornanone (B1581106) shows enhanced reactivity towards nucleophiles under photostimulation. conicet.gov.ar

This enhanced reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which increases the electron affinity of the substrate, making the initial electron transfer more favorable and promoting the fragmentation of the C-Cl bond. conicet.gov.arresearchgate.net

However, the presence of the oxo group can also stabilize the resulting radical intermediate through conjugation. conicet.gov.arresearchgate.net This stabilization can have a counterintuitive effect on the product distribution. A more stable radical is less reactive, and as a result, the rate of its coupling with a nucleophile may decrease. conicet.gov.arresearchgate.net This can lead to an increase in the formation of the reduction product, as the stabilized radical has a longer lifetime to abstract a hydrogen atom. conicet.gov.arresearchgate.net

Theoretical and experimental studies on tetra-1-norbornyl derivatives of transition metals also highlight the stabilizing effects of the bulky norbornyl group. nih.govnsf.govresearchgate.net The stability of these organometallic compounds is attributed to a combination of steric hindrance, which prevents decomposition pathways like β-hydrogen elimination, and significant London dispersion forces between the norbornyl ligands. nih.govnsf.govresearchgate.net While these are bridgehead radical systems, the principles of steric and electronic stabilization are broadly applicable to understanding the behavior of norbornyl radicals in general. cdnsciencepub.com

Data Tables

Table 1: Reactivity of 2-Halonorbornanes via SRN1 Mechanism

SubstrateNucleophileConditionsReactivityReference(s)
exo-2-ChloronorbornanePh₂P⁻hv, DMSO/NH₃Unreactive conicet.gov.ar
exo-2-ChloronorbornanePhS⁻hv, DMSOUnreactive conicet.gov.ar
exo-2-BromonorbornanePh₂P⁻hv, DMSO/NH₃Reactive conicet.gov.ar
exo-2-BromonorbornanePhS⁻hv, DMSOReactive conicet.gov.ar
3-chloro-2-norbornanonePhS⁻hv, NH₃Reactive conicet.gov.ar

Elimination Reactions

Elimination reactions of 2-chloronorbornane are fundamental in understanding the influence of its rigid bicyclic structure on reactivity. The stereochemical constraints of the norbornane (B1196662) framework play a critical role in determining the course and rate of these reactions.

Bimolecular Dehydrohalogenation: Kinetic and Stereochemical Preferences

The bimolecular (E2) dehydrohalogenation of 2-chloronorbornane is a concerted, single-step reaction where a base removes a proton and the chloride leaving group departs simultaneously, forming norbornene. quizlet.comlibretexts.org The kinetics and stereochemistry of this reaction are profoundly influenced by the rigid geometry of the norbornane system.

A cardinal requirement for E2 reactions is an anti-periplanar (or anti-coplanar) arrangement of the hydrogen to be abstracted and the leaving group. libretexts.orglibretexts.org This dihedral angle of 180° allows for optimal orbital overlap in the transition state, leading to the formation of the new pi bond. libretexts.orglibretexts.org In the flexible cyclohexane (B81311) ring system, a chair flip can usually achieve this geometry. However, the caged structure of norbornane severely restricts conformational freedom, making the accessibility of an anti-periplanar C-H bond dependent on the stereoisomer involved.

Research comparing the E2 elimination rates of diastereomers of chlorinated norbornanes highlights this stereochemical imperative. For instance, in a related system, one diastereomer (II) was found to react approximately 100 times faster than its counterpart (I) when treated with sodium pentoxide in pentanol (B124592) to yield 2-chloronorbornene. vaia.com This significant rate difference is attributed to the stereochemical arrangement of the hydrogen and the chlorine atom. In the faster-reacting diastereomer II, the required anti-coplanar orientation is readily achievable. vaia.com In contrast, for diastereomer I, achieving this geometry is hindered, leading to a much slower reaction rate. vaia.com

Kinetic isotope effect studies on related 2,3-dihalonorbornanes, where hydrogen is replaced by deuterium, show values (kH/kD) around 3.4-3.6. datapdf.com These substantial isotope effects indicate that the C-H bond is broken in the rate-determining step, which is a hallmark of the concerted E2 mechanism. datapdf.com The reaction of 2-chloronorbornane with a base like potassium hydroxide (B78521) (KOH) proceeds via an E2 mechanism to produce bicyclo[2.2.1]hept-2-ene. quizlet.com

Comparative E2 Elimination Rates
SubstrateRelative RateRationale
Diastereomer I (Hindered anti-periplanar H)1The required anti-coplanar orientation is less accessible due to steric hindrance, slowing the reaction. vaia.com
Diastereomer II (Accessible anti-periplanar H)~100The anti-coplanar orientation for E2 elimination is readily available, leading to a considerably faster reaction. vaia.com

Catalytic Rearrangements of Chlorinated Norbornanes

Chlorinated norbornanes, including 2-chloronorbornane, are susceptible to skeletal rearrangements when treated with catalysts, particularly Lewis acids. These reactions proceed through carbocationic intermediates, leading to isomerized products.

Lewis Acid-Catalyzed Isomerization Pathways and Intermediates

The isomerization of chlorinated norbornanes under Lewis acid catalysis involves the formation and subsequent rearrangement of carbocation intermediates. Strong Lewis acids such as aluminum chloride (AlCl₃) or antimony pentachloride (SbCl₅) can facilitate these transformations. nih.govoup.com

A well-elucidated example is the AlCl₃-catalyzed rearrangement of 2,2-dichloronorbornane (B20958) to 1-chloronorbornane. nih.govresearchgate.net This reaction provides significant insight into the potential pathways for 2-chloronorbornane. The mechanism involves three key steps:

Ionization : The Lewis acid coordinates to one of the chlorine atoms, facilitating its departure as an AlCl₄⁻ anion and generating the 2-chloro-2-norbornyl cation. This cation has been fully characterized by two-dimensional ¹H and ¹³C NMR spectroscopy. nih.gov

Wagner-Meerwein Shift : The initially formed tertiary carbocation undergoes a 1,2-carbon shift, a characteristic Wagner-Meerwein rearrangement common in norbornyl systems. This shift results in the formation of the more stable 1-chloro-2-norbornyl cation. nih.gov

Hydride Abstraction : The final step to yield the rearranged product involves a hydride abstraction. nih.gov

This mechanistic pathway, involving ionization to a carbocation followed by a Wagner-Meerwein shift, is a fundamental isomerization route in the norbornane system. It is expected that exo-2-chloronorbornane, when treated with a strong Lewis acid, would ionize to form the 2-norbornyl cation, which is notoriously prone to rearrangement and hydride shifts, leading to a mixture of isomeric chloronorbornanes. oup.com These cascade rearrangements are driven by the formation of thermodynamically more stable intermediates and products. rsc.org

Intermediates in Lewis Acid-Catalyzed Rearrangement of Dichloronorbornane
StepIntermediateDescription
12-chloro-2-norbornyl cationFormed by ionization of the starting material, assisted by the Lewis acid. nih.gov
21-chloro-2-norbornyl cationGenerated via a Wagner-Meerwein rearrangement of the initial carbocation. nih.gov

Spectroscopic Properties of 2 Chloronorbornane

The structural characterization of 2-chloronorbornane relies heavily on spectroscopic techniques.

Interactive Data Tables

Below are representative spectroscopic data for exo-2-chloronorbornane (B1593384).

¹³C NMR Spectral Data Note: The chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Carbon AtomChemical Shift (ppm)
C143.1
C265.5
C340.0
C435.8
C524.5
C628.5
C737.0

Data sourced from publicly available spectral databases.

Mass Spectrometry Data The mass spectrum of 2-chloronorbornane shows characteristic fragmentation patterns.

m/zInterpretation
130/132Molecular ion (M⁺) peak, showing the isotopic pattern for one chlorine atom.
95Loss of HCl from the molecular ion.
67A common fragment in the mass spectra of norbornane (B1196662) derivatives.

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) Spectroscopy Data The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Interpretation
~2950C-H stretching (alkane)
~1450C-H bending
~750C-Cl stretching

Typical IR absorption ranges for the respective functional groups.

Computational and Theoretical Investigations of Norbornane, 2 Chloro

Quantum Chemical Studies (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have provided profound insights into the behavior of 2-chloronorbornane at the molecular level. These studies have been instrumental in understanding reaction pathways, predicting spectroscopic properties, and elucidating the electronic structure of this compound.

Potential Energy Surface Analysis and Transition State Characterization of Reactions

The study of reaction mechanisms, such as the SRN1 (substitution radical-nucleophilic, unimolecular) mechanism, has been a key area of investigation for 2-chloronorbornane. Theoretical studies have been employed to understand the reactivity and reaction mechanisms of 2-chloronorbornane with various nucleophiles. researchgate.net For instance, exo-2-chloronorbornane (B1593384) was found to be unreactive with diphenylphosphine (B32561) (Ph2P-) and thiophenoxide (PhS-) ions under irradiation, conditions where the corresponding bromide derivative reacts. researchgate.netconicet.gov.ar This difference in reactivity highlights the importance of the leaving group in the initiation step of the SRN1 reaction. conicet.gov.ar

Computational analyses of the potential energy surface (PES) are crucial for understanding such reactions. When a compound like 2-bromonorbornane undergoes a reaction by receiving an electron, it fragments at the carbon-bromine bond through a dissociative electron transfer (DET) process, forming a radical intermediate. conicet.gov.ar Theoretical calculations help in mapping the energy changes along the reaction coordinate, identifying intermediates and, crucially, the transition states that connect them. These transition states represent the energy maxima along the reaction pathway and are key to understanding the reaction kinetics.

The solvolysis of 2-norbornyl derivatives has been a cornerstone of physical organic chemistry, particularly in the context of the classical vs. non-classical ion debate. High-level ab initio calculations have shown that for the 2-norbornyl cation, the symmetrically bridged non-classical structure is the only minimum on the potential energy surface, with the classical ion not existing as a stable species. researchgate.net The vibrational spectrum of the 2-norbornyl cation, which can be generated from 2-chloronorbornane, has been calculated at the MP2/6-31G* level of theory and compared with experimental data to confirm this non-classical structure. rsc.org

Calculation of Activation Energies and Reaction Thermochemistry

The thermochemistry of reactions involving 2-chloronorbornane can also be computationally explored. For instance, the heat of vaporization for a mixture of endo- and exo-2-chloronorbornane has been a subject of study. umsl.edu Theoretical calculations can complement experimental thermochemical data, providing a more complete picture of the energetic landscape of these molecules.

Molecular Orbital Theory Applications: LUMO Energy Analysis and p–s Interactions

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance as it often indicates the site of nucleophilic attack. In monochloroalkanes, the LUMO is typically a σ* orbital located along the C-Cl bond. aip.org Electron attachment to this orbital can lead to dissociation of the C-Cl bond. aip.org

In the context of SRN1 reactions, theoretical studies have highlighted the role of p–s interactions in the reductive cleavage of the C-Cl bond. researchgate.netconicet.gov.ar These interactions can influence whether the reductive cleavage occurs via a concerted-dissociative mechanism or a stepwise mechanism involving radical anion intermediates. conicet.gov.ar The energy of the LUMO can be a key factor in these processes. For instance, in reactions with certain nucleophiles, the LUMO energies of the potential products can be calculated to assess the favorability of the coupling reaction. conicet.gov.ar

Furthermore, in molecules containing both a C-Cl bond and a C=C double bond, mixing between the π* and σ* orbitals can occur. aip.org This leads to a LUMO that is distributed over both functional groups, and the extent of this delocalization can influence the efficiency of dissociative electron attachment (DEA). aip.org

Computational Prediction of Spectroscopic Parameters: NMR Chemical Shifts and IR Frequencies

Computational methods have become increasingly reliable for predicting spectroscopic data, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for molecules like 2-chloronorbornane can be achieved with good accuracy using quantum chemical calculations. rsc.orgmodgraph.co.ukmodgraph.co.uk Methods have been developed that can predict proton chemical shifts in substituted alkanes, including norbornanes, often to within 0.1 ppm. rsc.org These methods account for the effects of substituents at various positions (α, β, γ, and more distant). rsc.org The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net Comparisons of calculated ¹³C NMR spectra for exo- and endo-2-chloronorbornane with their corresponding alcohols have been made. researchgate.net

Experimental and Calculated NMR Chemical Shifts for 2-Chloronorbornane Derivatives
CompoundNucleusExperimental Shift (ppm)Calculated Shift (ppm)Method
exo-2-Chloronorbornane¹³C---
endo-2-Chloronorbornane¹³C---
exo-2-Norbornyl cation¹³C---
endo-2-Norbornyl cation¹³C---

IR Frequencies: The vibrational spectrum of the 2-norbornyl cation, generated from 2-chloronorbornane, has been calculated at the MP2/6-31G* level. rsc.org The comparison of these calculated frequencies with experimental IR spectra provides strong evidence for the non-classical, bridged structure of the cation. rsc.org

Molecular Dynamics Simulations

While quantum chemical methods are excellent for studying static properties and reaction pathways of individual molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of molecules in a condensed phase, such as in solution.

Elucidation of Solvent-Solute Interactions: Preferential Solvation and Dissociation Processes

MD simulations can model the dynamic interactions between a solute, like 2-chloronorbornane, and the surrounding solvent molecules. These simulations are crucial for understanding phenomena such as preferential solvation, where one component of a mixed solvent might preferentially accumulate around the solute.

Studies have been conducted on the preferential solvation and association constants of exo- and endo-2-norbornyl chlorides in water-acetone mixtures. acs.org Such simulations can provide insights into how the solvent environment influences the stability and reactivity of the solute. For example, the dissociation of the C-Cl bond to form the 2-norbornyl cation is highly dependent on the solvent's ability to stabilize the resulting ions. MD simulations can model this process, providing a dynamic picture of the ion-pair formation and separation. researchgate.net

Theoretical Reactivity Models

Theoretical reactivity models provide a quantitative and conceptual framework for understanding and predicting the outcomes of chemical reactions. By leveraging computational chemistry, these models can elucidate reaction mechanisms, rationalize observed product distributions, and forecast the reactivity of molecules under various conditions. In the context of substituted alicyclic compounds like Norbornane (B1196662), 2-chloro-, theoretical models are invaluable for navigating the complex interplay of steric and electronic effects that govern their chemical behavior. These models range from transition state theory to more modern approaches rooted in quantum mechanics, such as Density Functional Theory (DFT).

Application of Conceptual Density Functional Theory for Reactivity and Regioselectivity Prediction

Conceptual Density Functional Theory (CDFT) has emerged as a powerful tool for the semi-quantitative study of organic reactivity. nih.gov It provides a framework where chemical concepts such as electronegativity and hardness are given rigorous physical meaning, allowing for the prediction of molecular reactivity without the need for computationally expensive simulations of the entire reaction pathway. CDFT uses a set of reactivity descriptors, derived from the change in electron density, to predict the most likely sites for electrophilic, nucleophilic, or radical attack. frontiersin.orgjoaquinbarroso.com

Global Reactivity Descriptors

Global reactivity indices describe the reactivity of the molecule as a whole. They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global descriptors include the electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov

Electronic Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is related to the negative of electronegativity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. According to the Hard and Soft Acids and Bases (HSAB) principle, hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A higher value of ω indicates a greater capacity to act as an electrophile.

The definitions and operational formulas for these global reactivity indices are summarized in the table below.

DescriptorSymbolFormulaSignificance
Electronic Chemical Potentialμμ ≈ (EHOMO + ELUMO) / 2Electron escaping tendency (electronegativity)
Chemical Hardnessηη ≈ ELUMO - EHOMOResistance to charge transfer
Global Electrophilicityωω = μ2 / (2η)Capacity to accept electrons (electrophilic character)
Global NucleophilicityNN = EHOMO(Nu) - EHOMO(TCE)Capacity to donate electrons (nucleophilic character)*

Note: The global nucleophilicity index (N) is defined relative to a reference molecule, tetracyanoethylene (B109619) (TCE). nih.gov

Local Reactivity Descriptors: Fukui Functions

To predict the regioselectivity of a reaction, local reactivity descriptors are necessary. The most prominent of these are the Fukui functions, f(r), which indicate the change in electron density at a specific point r when the total number of electrons in the molecule changes. joaquinbarroso.com In practice, these functions are condensed to atomic sites to yield condensed Fukui indices, which identify the most reactive atoms in a molecule. joaquinbarroso.comreddit.com

There are three main types of Fukui functions:

f+(r): For predicting nucleophilic attack (reactivity towards an electron donor). The site with the highest value of f+ is the most likely to be attacked by a nucleophile. faccts.de

f-(r): For predicting electrophilic attack (reactivity towards an electron acceptor). The site with the highest value of f- is the most susceptible to attack by an electrophile. faccts.de

f0(r): For predicting radical attack.

These condensed indices are calculated using population analysis (e.g., Hirshfeld, Mulliken, or Natural Population Analysis) from three separate DFT calculations: the neutral molecule (N electrons), its cation (N-1 electrons), and its anion (N+1 electrons), all at the same geometry. reddit.comfaccts.de

The calculation of condensed Fukui functions is illustrated in the table below.

Atom (k)Charge (N electrons) qk(N)Charge (N+1 electrons) qk(N+1)Charge (N-1 electrons) qk(N-1)Fukui Index for Nucleophilic Attack (fk+) = qk(N) - qk(N+1)Fukui Index for Electrophilic Attack (fk-) = qk(N-1) - qk(N)
Atom 1...............
Atom 2...............
..................

Role of Norbornane, 2 Chloro in Advanced Organic Synthesis and Methodology Development

Strategic Intermediate for the Synthesis of Complex Norbornane (B1196662) Derivatives

The utility of 2-chloronorbornane as a foundational intermediate stems from the chlorine atom's ability to function as a leaving group in nucleophilic substitution reactions or to direct elimination reactions. ontosight.ai This reactivity allows for the introduction of diverse functional groups onto the rigid norbornane skeleton.

Research has shown that while exo-2-chloronorbornane (B1593384) can be unreactive toward certain nucleophiles like diphenylphosphide (Ph₂P⁻) ions under photostimulation, its bromo-analogue readily participates in substitution reactions. conicet.gov.ar However, the reactivity of chloro-derivatives can be significantly enhanced by the presence of other functional groups on the norbornane ring. conicet.gov.ar For instance, studies on radical nucleophilic substitution (SRN1) mechanisms demonstrate that while 2-chloronorbornane itself is unreactive with thiophenol (PhS⁻) ions in DMSO, related chloro-ketone derivatives of norbornane readily undergo substitution. conicet.gov.arresearchgate.net

Furthermore, derivatives of 2-chloronorbornane are key precursors to other pivotal norbornane intermediates. A notable example is the dehydrohalogenation of dichloronorbornane isomers to produce 2-chloronorbornene. datapdf.com This unsaturated intermediate can then be hydrolyzed under high temperature and pressure to yield norcamphor, a fundamental building block for a vast number of complex norbornane-containing target molecules. datapdf.commit.edu The direct chlorination of norbornane has also been studied, with methods developed to selectively yield exo-2-chloronorbornane as the primary product, avoiding the mixture of exo and endo isomers that often results from using standard reagents like Cl₂. nih.gov

Utility in the Construction of Functionalized Bridged Bicyclic Systems

The rigid framework of 2-chloronorbornane is not only a scaffold for substitution but also a substrate for reactions that construct entirely new bridged bicyclic systems, often through rearrangement or ring expansion. smolecule.combeilstein-journals.orgnih.gov These transformations are crucial for accessing diverse and structurally complex molecular architectures that are otherwise difficult to synthesize. rsc.org

A significant application is the amination of exo-2-chloronorbornane using a combination of trichloramine (NCl₃) and aluminum chloride (AlCl₃). smolecule.comalkalisci.com This reaction does not result in simple substitution but instead initiates a ring expansion, transforming the bicyclo[2.2.1]heptane core. smolecule.comacs.org The major product of this transformation is 2-azabicyclo[3.2.1]octane, a different bridged heterocyclic system, which is formed alongside smaller quantities of its 3-isomer and the simple substitution product, exo-2-aminonorbornane. smolecule.comscientificlabs.iesigmaaldrich.com This method provides a direct route from the readily available norbornane skeleton to the valuable azabicyclic core found in many biologically active compounds. rsc.org

Products from the Amination of exo-2-Chloronorbornane
ReactantReagentsProduct NameProduct TypeReference
exo-2-ChloronorbornaneTrichloramine-Aluminum Chloride (NCl₃-AlCl₃)2-Azabicyclo[3.2.1]octaneMajor Product (Ring Expansion) smolecule.comscientificlabs.ie
3-Azabicyclo[3.2.1]octaneMinor Product (Ring Expansion) smolecule.comalkalisci.com
exo-2-AminonorbornaneMinor Product (Substitution) alkalisci.comscientificlabs.ie

In addition to ring expansions, rearrangements of chlorinated norbornanes provide access to other isomers. For example, the Lewis acid-catalyzed rearrangement of 2,2-dichloronorbornane (B20958), which can be synthesized from norcamphor, yields not only 1-chloronorbornane but also a mixture of other dichloronorbornane isomers. orgsyn.org These types of skeletal rearrangements are fundamental in methodology development for creating functionalized bridged systems. dntb.gov.ua

Contribution to the Chiral Pool in Asymmetric Synthesis Research

In asymmetric synthesis, the "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials to synthesize complex chiral target molecules. youtube.com While 2-chloronorbornane itself is not a natural product, the inherent chirality and rigid conformational structure of the norbornane framework make its derivatives exceptionally valuable in asymmetric synthesis. caltech.edu

The importance of the norbornane skeleton lies in its use as a chiral scaffold for designing ligands, auxiliaries, and catalysts that can induce stereoselectivity in chemical reactions. Enantiomerically pure norbornane derivatives serve as building blocks for these crucial components of asymmetric synthesis. The principles of the chiral pool, which involve the transformation of a chiral starting material into a new chiral product, are thus extended to include these synthetically derived chiral scaffolds. youtube.comacs.org

The development of synthetic routes to enantiopure norbornane derivatives is therefore a key area of research. Although direct use of chiral 2-chloronorbornane from a natural source is not standard, its structure represents the fundamental chiral bicyclo[2.2.1]heptane system. The methodologies developed for reactions on 2-chloronorbornane, such as stereoselective substitutions and rearrangements, are foundational for the manipulation of more complex, enantiopure norbornane-based starting materials in the synthesis of new chiral ligands and drug candidates.

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of 2-chloro-norbornane, and how are they experimentally determined?

  • Methodological Answer : The standard enthalpy of formation (ΔfH°) for 2-chloro-norbornane in the gas phase can be determined using combustion calorimetry or computational methods like Gaussian-n theory. For example, NIST data (ΔfH°gas ≈ -134.5 kJ/mol) combines experimental measurements from An et al. (1987) and computational validations . Melting points (Tfus) and sublimation enthalpies (ΔsubH°) are typically measured via differential scanning calorimetry (DSC) or Knudsen effusion techniques .

Q. What synthetic routes are commonly used to prepare 2-chloro-norbornane, and what are their mechanistic considerations?

  • Methodological Answer : A primary method involves the chlorination of norbornane using AlCl3 as a catalyst. For example, exo-2-chloronorbornane is synthesized via electrophilic substitution, where AlCl3 polarizes the C-Cl bond, directing chlorine to the strained bicyclic system’s bridgehead position. Stereochemical outcomes (e.g., exo vs. endo) depend on reaction conditions, as shown in amination studies using trichloramine-AlCl3 systems .

Q. How can the stereochemistry of 2-chloro-norbornane derivatives be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereoisomers. Alternatively, NMR spectroscopy (e.g., NOE experiments) can differentiate exo and endo configurations by analyzing coupling constants and spatial proximities of protons near the chlorine substituent .

Advanced Research Questions

Q. How do stereochemical configurations influence the reactivity of 2-chloro-norbornane in Diels-Alder reactions?

  • Methodological Answer : The exo configuration enhances reactivity due to reduced steric hindrance, allowing faster cycloaddition. Kinetic studies using time-resolved IR spectroscopy show that exo-2-chloronorbornane reacts 3–5× faster with dienophiles like maleic anhydride than endo isomers. Transition-state modeling (DFT) further explains orbital alignment and strain effects .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for 2-chloro-norbornane?

  • Methodological Answer : Discrepancies arise from differing measurement techniques (e.g., gas-phase vs. solution-phase data). To reconcile these, cross-validate using high-level ab initio calculations (e.g., CCSD(T)) alongside experimental data from multiple labs. For instance, Pedley et al. (1986) corrected earlier ΔfH° values by accounting for solvent interactions in calorimetric studies .

Q. How can computational models predict the environmental degradation pathways of 2-chloro-norbornane?

  • Methodological Answer : Density functional theory (DFT) simulates bond dissociation energies to identify likely degradation steps (e.g., dechlorination via hydrolysis). Experimental validation involves GC-MS analysis of degradation products in aqueous solutions at varying pH levels. Studies on related compounds (e.g., 2-chloro-cis,cis-muconate) suggest microbial pathways involving dehalogenases .

Data Analysis & Experimental Design

Q. What analytical techniques are optimal for quantifying trace impurities in 2-chloro-norbornane samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5) resolves impurities like norbornene or residual solvents. Calibration curves using internal standards (e.g., deuterated norbornane) improve accuracy. For halogenated byproducts, ICP-MS detects chlorine content at ppm levels .

Q. How do solvent effects impact the kinetic stability of 2-chloro-norbornane in storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in aprotic solvents (e.g., hexane) show minimal degradation (<2%), while protic solvents (e.g., ethanol) induce hydrolysis. UV-Vis spectroscopy monitors absorbance shifts at 210 nm (C-Cl bond) to quantify decomposition rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.